3-[[(3-Fluoro-4-methylbenzoyl)amino]methyl]benzoic acid
Description
3-[[(3-Fluoro-4-methylbenzoyl)amino]methyl]benzoic acid is an organic compound with the molecular formula C15H12FNO3. This compound is characterized by the presence of a fluorinated benzoyl group and a benzoic acid moiety. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Properties
IUPAC Name |
3-[[(3-fluoro-4-methylbenzoyl)amino]methyl]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO3/c1-10-5-6-12(8-14(10)17)15(19)18-9-11-3-2-4-13(7-11)16(20)21/h2-8H,9H2,1H3,(H,18,19)(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVDAIFIHAINKGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC2=CC(=CC=C2)C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[(3-Fluoro-4-methylbenzoyl)amino]methyl]benzoic acid typically involves multiple steps. One common route includes:
Nitration: Introduction of a nitro group to the benzene ring.
Reduction: Conversion of the nitro group to an amine.
Acylation: Introduction of the 3-fluoro-4-methylbenzoyl group using Friedel-Crafts acylation.
Industrial Production Methods
Industrial production methods often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. For example, thionyl chloride can be used to convert benzoic acid derivatives to more reactive intermediates for further functionalization .
Chemical Reactions Analysis
Types of Reactions
3-[[(3-Fluoro-4-methylbenzoyl)amino]methyl]benzoic acid undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: Due to the presence of the fluorine atom, which is an electron-withdrawing group.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Typically involves nucleophiles such as amines or thiols under basic conditions.
Esterification: Often carried out using alcohols in the presence of acid catalysts like sulfuric acid.
Major Products
Nucleophilic Aromatic Substitution: Substituted aromatic compounds with various functional groups.
Esterification: Esters of this compound.
Scientific Research Applications
3-[[(3-Fluoro-4-methylbenzoyl)amino]methyl]benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 3-[[(3-Fluoro-4-methylbenzoyl)amino]methyl]benzoic acid involves its interaction with specific molecular targets. The fluorine atom enhances its reactivity, allowing it to participate in nucleophilic aromatic substitution reactions. The compound can also interact with enzymes and receptors, influencing biological pathways and processes .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-methoxybenzoic acid: Another fluorinated benzoic acid derivative with different substituents.
[(3-Fluoro-4-methylbenzoyl)amino]acetic acid: A related compound with an acetic acid moiety instead of a benzoic acid group.
Uniqueness
3-[[(3-Fluoro-4-methylbenzoyl)amino]methyl]benzoic acid is unique due to its specific combination of a fluorinated benzoyl group and a benzoic acid moiety. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
